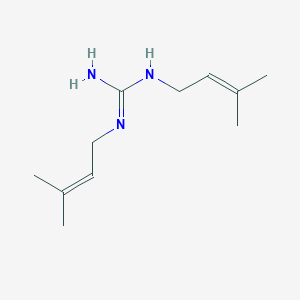
Pterogynidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pterogynidine is a natural product found in Pterogyne nitens with data available.
科学的研究の応用
Biological Activities and Mechanisms
1. Anti-Angiogenic Properties
Research has demonstrated that pterogynidine exhibits significant anti-angiogenic effects, which are crucial in inhibiting the formation of new blood vessels that tumors require for growth. A study indicated that this compound can effectively suppress angiogenesis, making it a potential candidate for cancer therapy where angiogenesis is a contributing factor to tumor progression .
2. Osteoclast Activity Modulation
this compound has also been investigated for its effects on osteoclasts, cells involved in bone resorption. In vitro studies showed that this compound did not exhibit cytotoxic effects on osteoclasts at concentrations of 10 µM, suggesting its potential use in treating conditions like osteoporosis without adversely affecting bone health . This property highlights its therapeutic potential in managing bone-related disorders.
3. Cytotoxic Effects on Cancer Cells
In another study, this compound was tested against human infiltrating ductal carcinoma cell lines (ZR-7531). The compound exhibited selective cytotoxicity, indicating its potential role as an anti-cancer agent . This finding is significant as it opens avenues for further exploration of this compound in cancer therapies.
Research Findings Overview
Case Studies and Experimental Insights
Case Study 1: Anti-Angiogenic Activity
In a controlled laboratory setting, this compound was administered to cultured endothelial cells to assess its impact on angiogenesis. Results indicated a marked reduction in capillary tube formation, suggesting that this compound can inhibit the signaling pathways involved in angiogenesis. This study supports the notion that targeting angiogenesis could be a viable strategy in cancer treatment.
Case Study 2: Osteoclast Activity
A comparative study involving different guanidine alkaloids showed that while some compounds induced cytotoxic effects on osteoclasts, this compound maintained cell viability at tested concentrations. This characteristic positions it as a safer alternative for therapies aimed at modulating bone resorption processes without compromising bone integrity.
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.3 g/mol |
IUPAC名 |
1,2-bis(3-methylbut-2-enyl)guanidine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14) |
InChIキー |
PDIPOEDZYMYFGI-UHFFFAOYSA-N |
正規SMILES |
CC(=CCNC(=NCC=C(C)C)N)C |
同義語 |
pterogynidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















